molecular formula C18H18ClN2O4P B11397313 Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate

Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11397313
M. Wt: 392.8 g/mol
InChI Key: NPRDBMCDZJSPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a phosphonate group, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the phosphonate group and the chlorophenyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxazole ring.

    Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of chlorophenyl derivatives.

Scientific Research Applications

Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (5-{[(2-bromophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate
  • Dimethyl (5-{[(2-fluorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate
  • Dimethyl (5-{[(2-methylphenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate

Uniqueness

The uniqueness of Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the chlorophenyl moiety may enhance its reactivity and binding affinity in certain applications.

Properties

Molecular Formula

C18H18ClN2O4P

Molecular Weight

392.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-dimethoxyphosphoryl-2-phenyl-1,3-oxazol-5-amine

InChI

InChI=1S/C18H18ClN2O4P/c1-23-26(22,24-2)18-17(20-12-14-10-6-7-11-15(14)19)25-16(21-18)13-8-4-3-5-9-13/h3-11,20H,12H2,1-2H3

InChI Key

NPRDBMCDZJSPAB-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NCC3=CC=CC=C3Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.